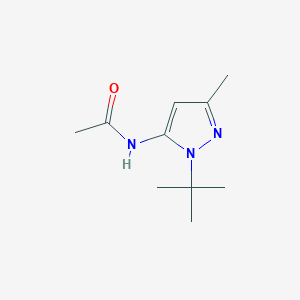
N-(1-(tert-Butyl)-3-methyl-1H-pyrazol-5-yl)acetamide
Cat. No. B8746599
M. Wt: 195.26 g/mol
InChI Key: CTTSVGPBSBJILG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09000007B2
Procedure details


To 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine (110 g, 0.71 mol), acetic anhydride (73 ml, 0.71 mol) was added dropwise with stirring. The reaction mixture was stirred for 1-2 h at 20-35° C. Thereafter the reaction mixture was washed with excess of hexane and filtered to obtain the title compound as a yellow solid. MP: 118-120° C.


Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([N:5]1[C:9]([NH2:10])=[CH:8][C:7]([CH3:11])=[N:6]1)([CH3:4])([CH3:3])[CH3:2].[C:12](OC(=O)C)(=[O:14])[CH3:13]>>[C:1]([N:5]1[C:9]([NH:10][C:12](=[O:14])[CH3:13])=[CH:8][C:7]([CH3:11])=[N:6]1)([CH3:4])([CH3:3])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
110 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)N1N=C(C=C1N)C
|
|
Name
|
|
|
Quantity
|
73 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for 1-2 h at 20-35° C
|
|
Duration
|
1.5 (± 0.5) h
|
WASH
|
Type
|
WASH
|
|
Details
|
Thereafter the reaction mixture was washed with excess of hexane
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)N1N=C(C=C1NC(C)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
